Nelfinavir-d4
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Overview
Description
Nelfinavir-d4 is a deuterated form of Nelfinavir, an antiretroviral medication used in the treatment of HIV/AIDS. . The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of Nelfinavir.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nelfinavir-d4 involves the incorporation of deuterium atoms into the Nelfinavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Nelfinavir using deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Nelfinavir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various hydroxylated metabolites, while reduction can yield deuterated alcohols .
Scientific Research Applications
Nelfinavir-d4 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Nelfinavir.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to HIV/AIDS treatment and resistance mechanisms
Mechanism of Action
Nelfinavir-d4, like Nelfinavir, inhibits the HIV-1 protease enzyme. This enzyme is essential for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1. By binding to the protease active site, this compound prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another HIV protease inhibitor used in combination with other antiretroviral drugs.
Saquinavir: An HIV protease inhibitor with a similar mechanism of action.
Indinavir: Another member of the protease inhibitor class used in HIV treatment.
Uniqueness of Nelfinavir-d4
The incorporation of deuterium atoms can alter the metabolic stability and reduce the rate of metabolic degradation, providing more accurate data in research settings .
Properties
Molecular Formula |
C32H45N3O4S |
---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(3R)-2-deuterio-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29?/m0/s1/i1D3,29D |
InChI Key |
QAGYKUNXZHXKMR-IAEMMMHKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)C([2H])(CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
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